2-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-4-carbonitrile
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Overview
Description
2-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-4-carbonitrile is a chemical compound that features a piperazine ring substituted with a bromophenyl group and a pyridine ring with a carbonitrile group
Preparation Methods
The synthesis of 2-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-4-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4-bromophenylpiperazine with 4-cyanopyridine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
2-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Scientific Research Applications
2-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential drugs for neurological disorders and cancer.
Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various receptors, such as serotonin or dopamine receptors, modulating their activity. The bromophenyl group and pyridine ring contribute to the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
2-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-4-carbonitrile can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and is studied for its potential as an acetylcholinesterase inhibitor for Alzheimer’s disease.
1-(4-Bromophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethanone: This compound has a similar structure but includes a fluorophenyl group, which may alter its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C16H15BrN4 |
---|---|
Molecular Weight |
343.22 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)piperazin-1-yl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C16H15BrN4/c17-14-1-3-15(4-2-14)20-7-9-21(10-8-20)16-11-13(12-18)5-6-19-16/h1-6,11H,7-10H2 |
InChI Key |
YZCNVWLFUACABL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Br)C3=NC=CC(=C3)C#N |
Origin of Product |
United States |
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